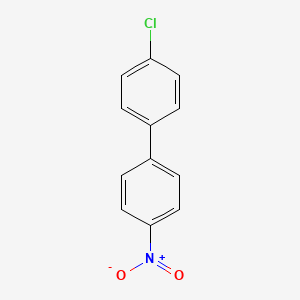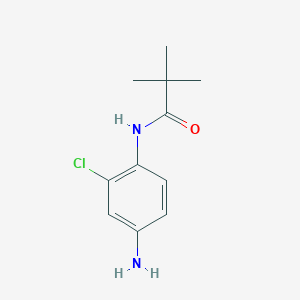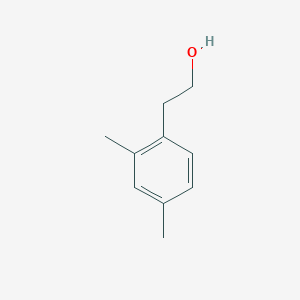
2-(2,4-Dimethylphenyl)ethanol
概要
説明
2-(2,4-Dimethylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is a type of alcohol where the hydroxyl group (-OH) is attached to an ethyl group, which is further connected to a benzene ring substituted with two methyl groups at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
2-(2,4-Dimethylphenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Safety and Hazards
作用機序
Target of Action
It’s structurally similar to ethanol, which primarily targets gaba receptors and glycine receptors
Mode of Action
It’s known that similar compounds like ethanol interact with their targets (gaba and glycine receptors) to mediate sedative effects . More research is required to determine the specific interactions of 2-(2,4-Dimethylphenyl)ethanol with its targets.
Biochemical Pathways
Ethanol, a structurally similar compound, is known to be involved in various metabolic pathways
Result of Action
It’s known that ethanol can cause transient changes to many physiological responses in different organ systems
Action Environment
It’s known that saccharomyces cerevisiae can be used as a biocatalyst for the synthesis of similar compounds in a green approach . This suggests that the action of this compound could potentially be influenced by environmental factors such as the presence of certain microorganisms and solvents.
準備方法
Synthetic Routes and Reaction Conditions
2-(2,4-Dimethylphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 2-(2,4-Dimethylphenyl)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-(2,4-Dimethylphenyl)acetaldehyde using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(2,4-Dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(2,4-Dimethylphenyl)acetaldehyde or 2-(2,4-Dimethylphenyl)acetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the compound can be synthesized through the reduction of 2-(2,4-Dimethylphenyl)acetaldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-(2,4-Dimethylphenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(2,4-Dimethylphenyl)acetaldehyde, 2-(2,4-Dimethylphenyl)acetic acid.
Reduction: this compound.
Substitution: 2-(2,4-Dimethylphenyl)ethyl chloride.
類似化合物との比較
Similar Compounds
2-(2,4,6-Trimethylphenyl)ethanol: This compound has an additional methyl group at the 6 position of the benzene ring.
2-(3,4-Dimethylphenyl)ethanol: The methyl groups are located at the 3 and 4 positions of the benzene ring.
2-(4-Methylphenyl)ethanol: This compound has a single methyl group at the 4 position of the benzene ring.
Uniqueness
2-(2,4-Dimethylphenyl)ethanol is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2 and 4 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
特性
IUPAC Name |
2-(2,4-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFNQKYHIUVLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289589 | |
| Record name | 2-(2,4-Dimethylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6597-59-7 | |
| Record name | NSC62108 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-Dimethylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

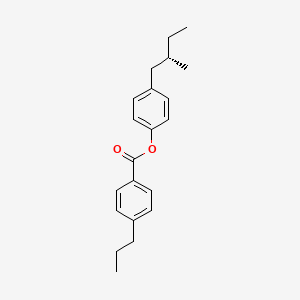
![2-[2-(2-Fluoroethoxy)ethoxy]ethanol](/img/structure/B1606535.png)
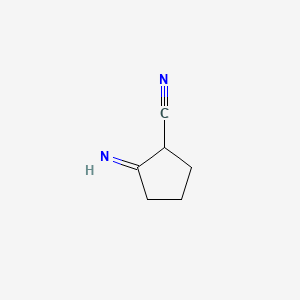
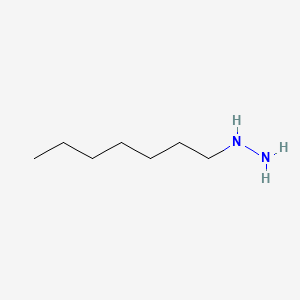

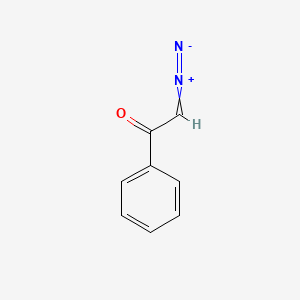
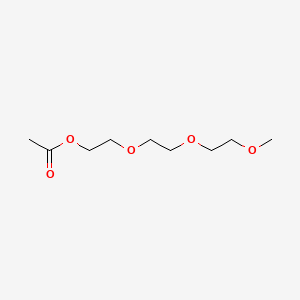
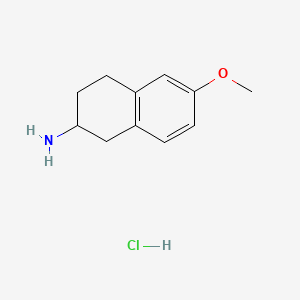
![5-chloro-2-(5-chloro-7-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-7-methylbenzo[b]thiophene-3(2H)-one](/img/structure/B1606546.png)

